molecular formula C12H8ClFO2S B13316378 2-Fluoro-3-biphenylsulfonyl chloride

2-Fluoro-3-biphenylsulfonyl chloride

Cat. No.: B13316378
M. Wt: 270.71 g/mol
InChI Key: IQBITHQRXYPCIO-UHFFFAOYSA-N
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Description

2-Fluoro-3-biphenylsulfonyl chloride is a chemical compound with the molecular formula C12H8ClFO2S and a molecular weight of 270.71 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-biphenylsulfonyl chloride typically involves the reaction of 2-fluorobiphenyl with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process involves:

    Reaction of 2-fluorobiphenyl with chlorosulfonic acid: This step is performed at low temperatures to prevent side reactions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-biphenylsulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonic Acids: Resulting from oxidation reactions.

    Sulfides: Produced through reduction processes.

Scientific Research Applications

2-Fluoro-3-biphenylsulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.

    Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-biphenylsulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations to introduce the sulfonyl group into target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-biphenylsulfonyl chloride
  • 2-Fluoro-3-chlorobiphenyl
  • 2-Fluoro-3-biphenylcarboxylic acid

Uniqueness

2-Fluoro-3-biphenylsulfonyl chloride is unique due to the presence of both a fluorine atom and a sulfonyl chloride group on the biphenyl scaffold. This combination imparts distinct chemical reactivity and properties, making it valuable in various synthetic applications. The fluorine atom enhances the compound’s stability and lipophilicity, while the sulfonyl chloride group provides a reactive site for further functionalization.

Properties

Molecular Formula

C12H8ClFO2S

Molecular Weight

270.71 g/mol

IUPAC Name

2-fluoro-3-phenylbenzenesulfonyl chloride

InChI

InChI=1S/C12H8ClFO2S/c13-17(15,16)11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8H

InChI Key

IQBITHQRXYPCIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)S(=O)(=O)Cl)F

Origin of Product

United States

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